BenchChemオンラインストアへようこそ!

4-Phenyl-1-pyrrolidin-3-yltriazole

mPTP blocker Cytochrome P450 inhibition Metabolic stability

4-Phenyl-1-pyrrolidin-3-yltriazole (CAS 762211-04-1, molecular formula C₁₂H₁₄N₄, molecular weight 214.27 g/mol) is a heterocyclic compound that incorporates both a pyrrolidine moiety and a 1,2,3-triazole ring bearing a phenyl substituent. Compounds of this general structural class, particularly pyrrolidinyl triazoles, have been investigated in medicinal chemistry as scaffolds for mitochondrial permeability transition pore (mPTP) blockers, with the triazole unit serving as a metabolically stable oxime surrogate.

Molecular Formula C12H14N4
Molecular Weight 214.27 g/mol
CAS No. 762211-04-1
Cat. No. B3021842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Phenyl-1-pyrrolidin-3-yltriazole
CAS762211-04-1
Molecular FormulaC12H14N4
Molecular Weight214.27 g/mol
Structural Identifiers
SMILESC1CNCC1N2C=C(N=N2)C3=CC=CC=C3
InChIInChI=1S/C12H14N4/c1-2-4-10(5-3-1)12-9-16(15-14-12)11-6-7-13-8-11/h1-5,9,11,13H,6-8H2
InChIKeyYHOATTPSCULFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Phenyl-1-pyrrolidin-3-yltriazole (CAS 762211-04-1): Chemical Identity and Class Context for Procurement


4-Phenyl-1-pyrrolidin-3-yltriazole (CAS 762211-04-1, molecular formula C₁₂H₁₄N₄, molecular weight 214.27 g/mol) is a heterocyclic compound that incorporates both a pyrrolidine moiety and a 1,2,3-triazole ring bearing a phenyl substituent [1]. Compounds of this general structural class, particularly pyrrolidinyl triazoles, have been investigated in medicinal chemistry as scaffolds for mitochondrial permeability transition pore (mPTP) blockers, with the triazole unit serving as a metabolically stable oxime surrogate [1]. This compound is primarily handled in its hydrochloride salt form (CAS 762211-04-1, C₁₂H₁₄N₄·HCl) for solid-state stability and solubility purposes [1].

Why 4-Phenyl-1-pyrrolidin-3-yltriazole Cannot Be Interchanged with Other Pyrrolidinyl-Triazole Building Blocks Without Verification


Within the pyrrolidinyl-triazole chemotype, even minor variations in the peripheral aryl substituent, the regioisomeric attachment of the triazole to the pyrrolidine (N-1 vs. N-2), or the stereochemistry at the pyrrolidine ring can profoundly alter both chemical reactivity (e.g., coupling efficiency) and biological target engagement. Published structure–activity relationship (SAR) studies on structurally related 1,4-disubstituted pyrrolidinyl triazoles demonstrate that substitutions on the phenyl ring (e.g., fluoro, chloro, benzyloxy) directly modulate mPTP blocking potency and cytochrome P450 (CYP) inhibitory profiles [1]. Therefore, 4-Phenyl-1-pyrrolidin-3-yltriazole cannot be assumed to recapitulate the reactivity or biological performance of other, even closely related, building blocks without direct experimental verification [1].

4-Phenyl-1-pyrrolidin-3-yltriazole (CAS 762211-04-1): Quantitative Differentiation Evidence and Data Gaps


mPTP Blocker Scaffold: CYP Stability Advantage of 1,2,3-Triazole Core over Oxime Analogue (Class-Level Inference for the Core Scaffold)

In a comparative study of pyrrolidinyl-triazole derivatives, the 1,2,3-triazole core was identified as a stable oxime surrogate. The most potent triazole-based mPTP blockers (compounds 2ag and 2aj) demonstrated excellent cytochrome P450 (CYP) stability, with significantly higher residual CYP isozyme activity compared to the previously reported oxime analogue 1 (exact percentages for the specific 4-phenyl unsubstituted analogue were not reported) [1]. This class-level inference suggests that 4-Phenyl-1-pyrrolidin-3-yltriazole, as a member of this pyrrolidinyl-triazole family, may offer superior metabolic stability relative to oxime-based alternatives, although direct quantitative data for this exact compound are absent from the open literature [1].

mPTP blocker Cytochrome P450 inhibition Metabolic stability Neuroprotection

Absence of Direct Comparator Data for 4-Phenyl-1-pyrrolidin-3-yltriazole in Permissible Literature Sources

A comprehensive search of PubMed, Google Patents, and authoritative chemical databases (PubChem, ChemSpider) using exact name, CAS number (762211-04-1), and substructure queries did not yield any head-to-head quantitative comparison data for 4-Phenyl-1-pyrrolidin-3-yltriazole against a defined comparator or baseline in any biological, physicochemical, or reactivity assay [1]. All available quantitative SAR data in the public domain pertain to more highly decorated derivatives (e.g., with 5-fluoro-2-(3,4-dichlorobenzyloxy)phenyl substituents) rather than the unsubstituted 4-phenyl variant. The compound therefore currently lacks the core differential evidence required to prioritize it over close analogs on a quantitative basis.

Data gap Procurement risk Empirical validation required

Application Scenarios for 4-Phenyl-1-pyrrolidin-3-yltriazole (CAS 762211-04-1) Based on Available Scaffold-Level Evidence


Suzuki–Miyaura Late-Stage Diversification to Generate mPTP Blocker Libraries

4-Phenyl-1-pyrrolidin-3-yltriazole can serve as a core intermediate in a divergent synthesis strategy. A published methodology demonstrates that pyrrolidinyl triazoles can be rapidly diversified via Suzuki–Miyaura coupling of a triazolyl trifluoroborate intermediate [1]. The phenyl-substituted triazole scaffold, when further elaborated at the pyrrolidine nitrogen (e.g., with sulfonyl, acyl, or alkyl groups), yields compound libraries suitable for screening against mPTP or other CNS-related targets [1]. This scenario applies specifically to medicinal chemistry labs with in-house biological screening capabilities that can generate the absent quantitative comparator data.

Metabolic Stability Profiling: Triazole vs. Oxime Comparison in Lead Optimization

Given the class-level evidence that pyrrolidinyl triazoles exhibit superior CYP stability compared to oxime analogs [1], 4-Phenyl-1-pyrrolidin-3-yltriazole is a candidate scaffold for systematic metabolic stability profiling. Research groups can use this compound to generate their own head-to-head CYP inhibition data (e.g., against the five major CYP isoforms: 1A2, 2D6, 2C9, 3A4, 2C19 at 10 μM) and compare directly with oxime-containing analogs [1]. This proactive approach mitigates the evidentiary gap identified in Section 3.

Click Chemistry Building Block for Bioconjugation and Chemical Biology

The 1,2,3-triazole unit is a well-established product of copper-catalyzed azide–alkyne cycloaddition (CuAAC). 4-Phenyl-1-pyrrolidin-3-yltriazole, when the pyrrolidine nitrogen is functionalized with an alkyne or azide handle, can be used as a mono-click building block for bioconjugation, probe synthesis, or PROTAC linker elaboration. Although specific reactivity data are not reported, the scaffold's structural features align it with established triazole-based click chemistry strategies. Researchers should verify reaction kinetics (e.g., second-order rate constants) against simpler triazole building blocks before scale-up.

Quote Request

Request a Quote for 4-Phenyl-1-pyrrolidin-3-yltriazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.